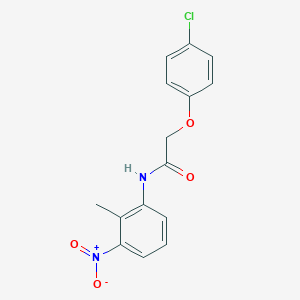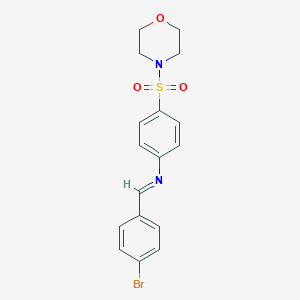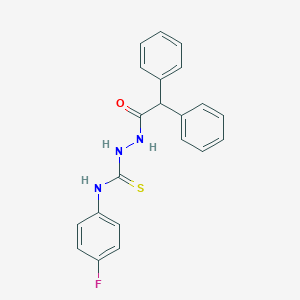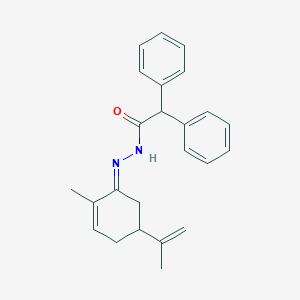![molecular formula C19H22N4O2S B323261 N'-(2,4-dimethylphenyl)-N-[(phenylcarbamothioyl)amino]succinamide](/img/structure/B323261.png)
N'-(2,4-dimethylphenyl)-N-[(phenylcarbamothioyl)amino]succinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(2,4-dimethylphenyl)-N-[(phenylcarbamothioyl)amino]succinamide is a complex organic compound with a unique structure that includes an anilinocarbonothioyl group, a hydrazino group, and a dimethylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N'-(2,4-dimethylphenyl)-N-[(phenylcarbamothioyl)amino]succinamide typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is designed to be efficient and cost-effective, while maintaining strict quality control to ensure the consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N'-(2,4-dimethylphenyl)-N-[(phenylcarbamothioyl)amino]succinamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the conversion of functional groups to a more reduced state.
Substitution: This reaction involves the replacement of one functional group with another, which can significantly alter the properties of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent choice, are carefully optimized to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield new carbonyl or carboxyl groups, while reduction may result in the formation of amines or alcohols.
Aplicaciones Científicas De Investigación
N'-(2,4-dimethylphenyl)-N-[(phenylcarbamothioyl)amino]succinamide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of N'-(2,4-dimethylphenyl)-N-[(phenylcarbamothioyl)amino]succinamide involves its interaction with specific molecular targets and pathways within cells. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to N'-(2,4-dimethylphenyl)-N-[(phenylcarbamothioyl)amino]succinamide include:
- 4-[2-(anilinocarbonothioyl)hydrazino]-N-(3,4-dimethylphenyl)-4-oxobutanamide
- This compound (different isomers)
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C19H22N4O2S |
|---|---|
Peso molecular |
370.5 g/mol |
Nombre IUPAC |
N-(2,4-dimethylphenyl)-4-oxo-4-[2-(phenylcarbamothioyl)hydrazinyl]butanamide |
InChI |
InChI=1S/C19H22N4O2S/c1-13-8-9-16(14(2)12-13)21-17(24)10-11-18(25)22-23-19(26)20-15-6-4-3-5-7-15/h3-9,12H,10-11H2,1-2H3,(H,21,24)(H,22,25)(H2,20,23,26) |
Clave InChI |
YBYGSEYJJXBVHE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)CCC(=O)NNC(=S)NC2=CC=CC=C2)C |
SMILES canónico |
CC1=CC(=C(C=C1)NC(=O)CCC(=O)NNC(=S)NC2=CC=CC=C2)C |
Solubilidad |
54.4 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(1-cyclohexen-1-yl)ethyl]-3-nitrobenzamide](/img/structure/B323178.png)
![N-(4-chlorophenyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]urea](/img/structure/B323179.png)
![N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-nitrobenzamide](/img/structure/B323182.png)
![(6E)-2,4-dichloro-6-[[4-(4-methylpiperidin-1-yl)sulfonylanilino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B323184.png)

![(6E)-2,4-dichloro-6-[[2-(cyclohexen-1-yl)ethylamino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B323191.png)
![(6E)-4-bromo-6-[[2-(cyclohexen-1-yl)ethylamino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B323192.png)
![(6E)-6-[[2-(cyclohexen-1-yl)ethylamino]methylidene]-4-nitrocyclohexa-2,4-dien-1-one](/img/structure/B323193.png)


![N'-[(1E)-3,4-dihydronaphthalen-1(2H)-ylidene]-2,2-diphenylacetohydrazide](/img/structure/B323197.png)

![N'-[1-(4-oxocyclohexa-2,5-dien-1-ylidene)propyl]-2,2-diphenylacetohydrazide](/img/structure/B323200.png)
![Ethyl 3-[(diphenylacetyl)hydrazono]butanoate](/img/structure/B323201.png)
